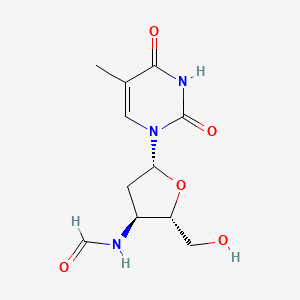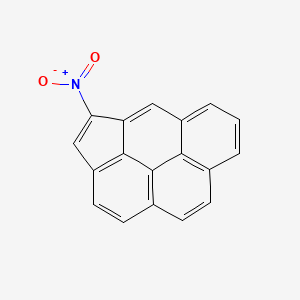
Cyclopenta(cd)pyrene, 4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta(cd)pyrene, 4-nitro- is an organic compound with the molecular formula C18H9NO2. It is a derivative of cyclopenta(cd)pyrene, which is a polycyclic aromatic hydrocarbon (PAH).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 4-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually include controlled temperature and time to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 4-nitro- may involve large-scale nitration processes, where cyclopenta(cd)pyrene is treated with nitrating agents under optimized conditions to achieve high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .
化学反应分析
Types of Reactions
Cyclopenta(cd)pyrene, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a variety of functionalized cyclopenta(cd)pyrene derivatives.
科学研究应用
Cyclopenta(cd)pyrene, 4-nitro- has several scientific research applications:
Environmental Science: It is studied for its role as a pollutant and its impact on environmental health.
Toxicology: Research focuses on its mutagenic and carcinogenic properties, as it is a derivative of PAHs, which are known to be harmful.
Chemistry: It is used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology and Medicine: Investigations into its biological effects and potential therapeutic applications are ongoing.
作用机制
The mechanism of action of cyclopenta(cd)pyrene, 4-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in metabolic activation and detoxification pathways .
相似化合物的比较
Cyclopenta(cd)pyrene, 4-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-substituted PAH with similar mutagenic properties.
Nitrofluoranthene: Known for its environmental persistence and toxicity.
Nitrobenzo(a)pyrene: A well-studied compound with significant carcinogenic potential.
Cyclopenta(cd)pyrene, 4-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects .
属性
CAS 编号 |
102859-52-9 |
|---|---|
分子式 |
C18H9NO2 |
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-9H |
InChI 键 |
SQAFYTHBQZQFLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=C4C(=CC5=C4C3=C(C=C2)C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
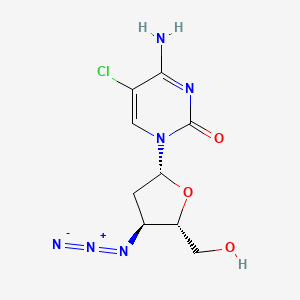

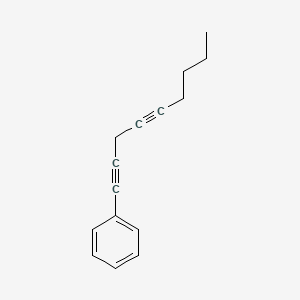
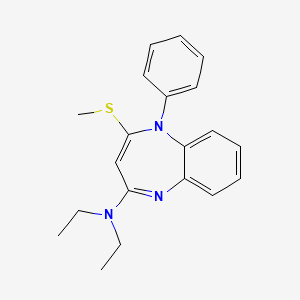
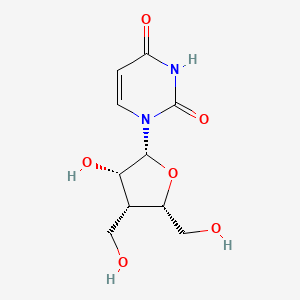
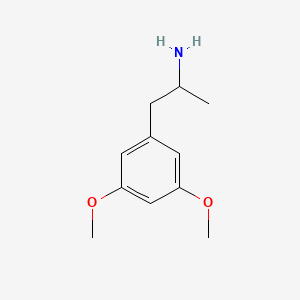
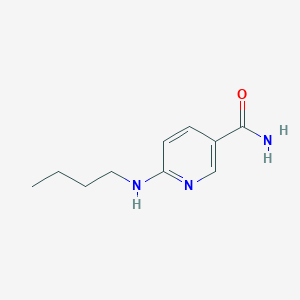
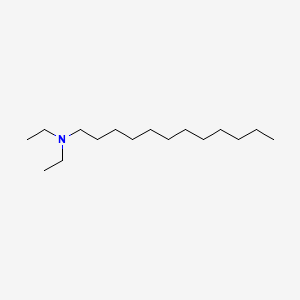
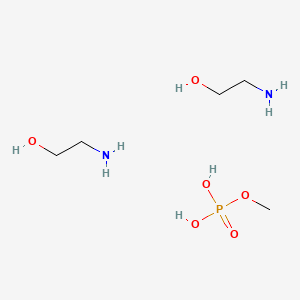
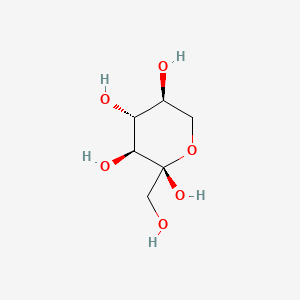

![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
